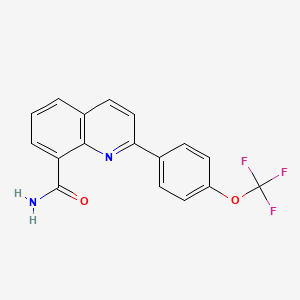
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a quinoline core with a carboxamide group at the 8th position. The unique structural features of this compound contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives .
科学研究应用
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
- 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide stands out due to its unique combination of the trifluoromethoxy group and the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
655222-50-7 |
|---|---|
分子式 |
C17H11F3N2O2 |
分子量 |
332.28 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethoxy)phenyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)24-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23) |
InChI 键 |
SVNYVSTZNUHCKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



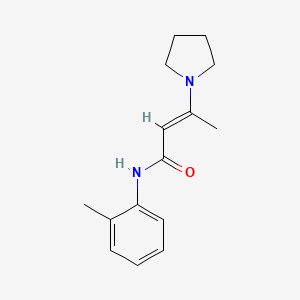
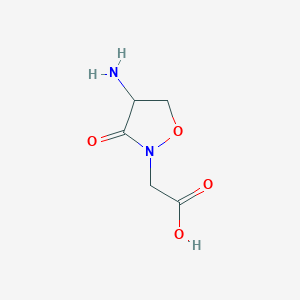
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)

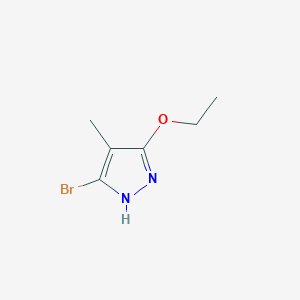
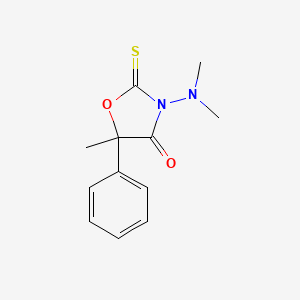
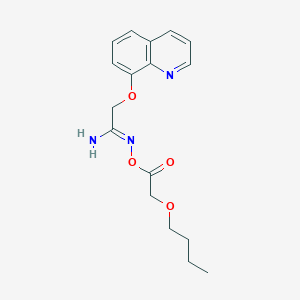
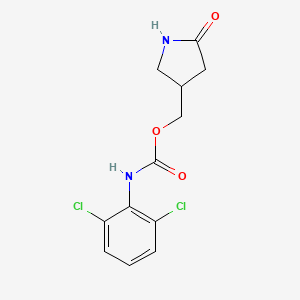
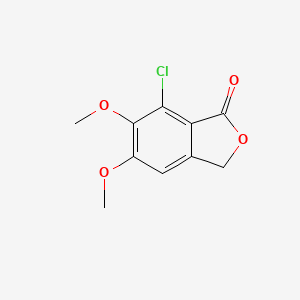
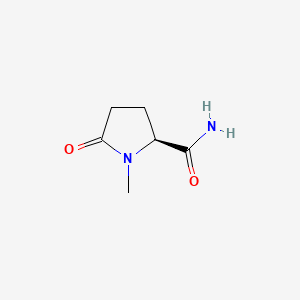
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
